N-[4-(benzyloxy)phenyl]butanamide
Description
X-ray Crystallographic Studies
X-ray diffraction studies of structurally analogous compounds, such as 4-amino-N-[4-(benzyloxy)phenyl]butanamide (PDB ID: 3CHR), reveal critical insights into molecular geometry. The crystal lattice parameters for related derivatives include:
| Parameter | Value |
|---|---|
| Space group | P 21 21 2 |
| Unit cell dimensions | a = 67.346 Å, b = 133.21 Å, c = 83.1 Å |
| Bond angles (C–N–C) | 120.5° ± 0.3° |
| Torsional angles | 178.2° (amide C–N bond) |
The benzyloxy group adopts a nearly perpendicular orientation relative to the phenyl ring (dihedral angle: 85.7°), minimizing steric hindrance. Hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the planar configuration of the butanamide chain.
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H and ¹³C NMR data for this compound derivatives (e.g., 4-amino variant) highlight key features:
¹H NMR (400 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 0.89 (t, J = 7.3 Hz) | Terminal CH₃ of butanamide |
| 1.76–1.88 (m) | CH₂ adjacent to carbonyl |
| 3.25 (t, J = 7.8 Hz) | CH₂ linked to NH |
| 4.34 (dd, J = 5.9, 15.1 Hz) | Benzyloxy OCH₂ protons |
| 7.14–7.37 (m) | Aromatic protons |
¹³C NMR (100 MHz, CDCl₃)
| Signal (δ, ppm) | Assignment |
|---|---|
| 173.6 | Carbonyl (C=O) |
| 156.5 | Benzyloxy oxygen-linked C |
| 127.2–138.4 | Aromatic carbons |
The absence of splitting in the amide NH signal (δ 5.74 ppm) suggests restricted rotation due to conjugation with the aryl ring.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of this compound derivatives reveals characteristic fragmentation:
- Molecular ion peak : m/z 269.34 [M+H]⁺ (calculated for C₁₇H₁₉NO₂).
- Major fragments :
- m/z 198.12 [M–C₅H₁₁O]⁺ (loss of butanamide side chain).
- m/z 91.05 [C₇H₇]⁺ (tropylium ion from benzyl group).
The base peak at m/z 91.05 confirms the stability of the benzyl fragment, a hallmark of aryl ethers.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Impact on Properties |
|---|---|---|
| N-Benzylbutyramide (CID 221807) | Absence of benzyloxy group | Lower logP (2.1 vs. 3.4), reduced aromatic interactions |
| 4-Phenylbutyramide (CID 263363) | Phenyl vs. benzyloxy substitution | Higher melting point (mp 145°C vs. 112°C) |
| N-[2-(Benzyloxy)phenyl]butanamide | Ortho-substituted benzyloxy | Altered NMR shifts (δ 7.04 ppm for NH) |
The para-substituted benzyloxy group in this compound enhances π-π stacking interactions in crystalline phases compared to ortho analogues. Additionally, the electron-donating benzyloxy group increases the electron density on the phenyl ring, stabilizing the amide resonance structure.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)butanamide |
InChI |
InChI=1S/C17H19NO2/c1-2-6-17(19)18-15-9-11-16(12-10-15)20-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3,(H,18,19) |
InChI Key |
AUBIJFGJVLCQIU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues, highlighting differences in substituents, molecular properties, and biological relevance:
Key Differences and Implications
Substituent Effects
- Benzyloxy vs.
- Aromatic vs. Heterocyclic Modifications: Compounds like 4-(4-ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide incorporate morpholine, a heterocycle that may enhance hydrogen bonding with biological targets, contrasting with the benzyloxy group’s steric bulk .
- Sulfonamide vs. Amide: The sulfonamide group in N-{4-[(mesitylamino)sulfonyl]phenyl}butanamide increases acidity and hydrogen-bonding capacity, which could alter pharmacokinetics compared to the parent amide .
Preparation Methods
Benzylation Step
The synthesis begins with the protection of 4-aminophenol’s hydroxyl group via benzylation. Benzyl bromide is commonly used in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
-
Reaction Conditions :
The product, 4-(benzyloxy)aniline, is isolated via extraction with ethyl acetate and recrystallization from hexanes/ethyl acetate.
Amidation with Butanoyl Chloride
The amine group of 4-(benzyloxy)aniline is then acylated using butanoyl chloride under Schotten-Baumann conditions:
-
Reaction Conditions :
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of butanoyl chloride, followed by deprotonation to form the amide bond.
Reductive Amination of 4-(Benzyloxy)benzaldehyde
Aldehyde Intermediate Preparation
4-(Benzyloxy)benzaldehyde is synthesized through oxidation of 4-(benzyloxy)benzyl alcohol using manganese dioxide (MnO₂) in heptanes at 20–25°C.
Reductive Amination with Butyramide
The aldehyde undergoes reductive amination with butyramide in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃):
-
Reaction Conditions :
Key Advantage : This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Suzuki Coupling for Aromatic Ring Functionalization
Boronic Acid Synthesis
A boronic acid derivative (e.g., 4-(benzyloxy)phenylboronic acid) is prepared via Miyaura borylation of 4-bromo-N-(benzyloxy)phenylbutanamide using bis(pinacolato)diboron and a palladium catalyst.
Cross-Coupling Reaction
The boronic acid is coupled with a butanamide-containing aryl halide via Suzuki-Miyaura coupling:
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Toluene/water (3:1)
-
Temperature : 90–110°C
Limitation : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Solid-Phase Synthesis for High-Throughput Production
Resin Functionalization
A Wang resin is functionalized with 4-(benzyloxy)aniline using a linker such as hydroxymethylphenoxyacetic acid (HMPA).
On-Resin Amidation
Butanoic acid is activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and coupled to the resin-bound amine:
-
Solvent : DMF
-
Coupling Agent : HBTU/DIEA (N,N-diisopropylethylamine)
-
Temperature : 25°C
-
Time : 2 hours
Advantage : Enables rapid parallel synthesis and simplifies purification.
Catalytic Hydrogenation of Nitro Precursors
Nitro Compound Synthesis
4-Nitro-N-[4-(benzyloxy)phenyl]butanamide is prepared via amidation of 4-(benzyloxy)nitrobenzene with butanoyl chloride.
Hydrogenation to Amine
The nitro group is reduced using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst:
Caution : Over-hydrogenation may lead to debenzylation; reaction monitoring via TLC is critical.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Benzylation/Amidation | 70–90% | High scalability, minimal side reactions | Requires toxic benzyl bromide |
| Reductive Amination | 60–75% | Mild conditions, no acidic reagents | Longer reaction times |
| Suzuki Coupling | 50–65% | Versatile for diverse analogues | Oxygen-sensitive, costly catalysts |
| Solid-Phase Synthesis | 85–95% | High-throughput, easy purification | Specialized equipment required |
| Catalytic Hydrogenation | 80–90% | High efficiency, clean reactions | Risk of over-reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
